Chloromethyl cyclohexanecarboxylate
Overview
Description
Chloromethyl cyclohexanecarboxylate is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure this compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the cyclohexane ring, along with a carboxylate group (-COO) on the ring
Mechanism of Action
Target of Action
Chloromethyl cyclohexanecarboxylate (CMCC) is a complex organic compound. The primary targets of CMCC in S. flexneri are FabH Cys112 and MiaA Cys273 . These targets play crucial roles in the biochemical pathways of the organism, influencing its survival and proliferation.
Mode of Action
The mode of action of CMCC involves the Blanc chloromethylation reaction . This reaction is carried out under acidic conditions and with a ZnCl2 catalyst. These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Biochemical Pathways
. This can potentially affect various biochemical pathways, especially those involving aromatic compounds.
Pharmacokinetics
64 g/mol , which may influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
It is known that chloromethyl groups can react with thiol groups, likely in a glutathione S-transferase–mediated reaction . In most cells, glutathione levels are high (up to 10 mM) and glutathione transferase is ubiquitous .
Cellular Effects
Compounds with chloromethyl groups, such as CellTracker dyes, have been shown to interact with thiol groups in cells . This interaction could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that chloromethyl groups can react with thiol groups, likely in a glutathione S-transferase–mediated reaction . This reaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the effects of certain compounds can change over time in laboratory settings
Dosage Effects in Animal Models
It is known that the effects of certain compounds can vary with different dosages in animal models
Metabolic Pathways
It is known that chloromethyl groups can react with thiol groups, likely in a glutathione S-transferase–mediated reaction . This reaction could potentially involve enzymes or cofactors and could affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that certain compounds can be transported and distributed within cells and tissues
Subcellular Localization
It is known that certain compounds can localize to specific compartments or organelles within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloromethyl cyclohexanecarboxylate typically involves the chloromethylation of cyclohexanecarboxylic acid. One common method is the reaction of cyclohexanecarboxylic acid with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclohexanemethanol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted cyclohexanecarboxylate derivatives.
Oxidation Reactions: Formation of cyclohexanecarboxylic acid or other oxidized products.
Reduction Reactions: Formation of cyclohexanemethanol derivatives.
Scientific Research Applications
Chloromethyl cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
Chloromethyl cyclohexanecarboxylate can be compared with other similar compounds, such as:
Cyclohexanecarboxylic Acid: Lacks the chloromethyl group and has different reactivity and applications.
Chloromethyl Benzene: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
Cyclohexylmethyl Chloride: Similar structure but lacks the carboxylate group, resulting in different chemical behavior.
Uniqueness: this compound is unique due to the presence of both the chloromethyl and carboxylate groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
chloromethyl cyclohexanecarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYFSEXLXRFOLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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